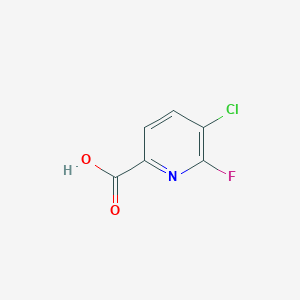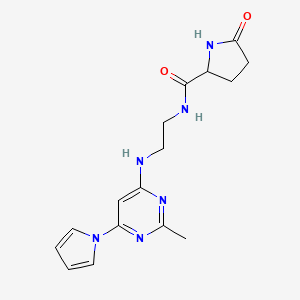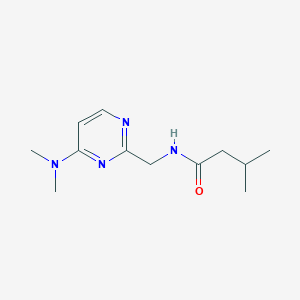amino}acetamide CAS No. 1311896-51-1](/img/structure/B2800779.png)
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide, also known as CCPA, is a compound that has been studied for its potential use in scientific research. CCPA is a selective A1 adenosine receptor agonist, which means it can activate specific receptors in the body that are involved in various physiological processes. In
作用機序
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide exerts its effects by selectively activating A1 adenosine receptors. Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. A1 adenosine receptors are primarily located in the heart, brain, and kidneys, and their activation can lead to various physiological responses, including vasodilation, reduced heart rate, and decreased neuronal excitability.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has been shown to have various biochemical and physiological effects. In cardiovascular studies, N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has been shown to reduce heart rate, decrease blood pressure, and improve myocardial oxygen consumption. In neuroprotection studies, N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has been shown to protect against neuronal damage, improve cognitive function, and reduce inflammation.
実験室実験の利点と制限
One advantage of using N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide in lab experiments is its selective activation of A1 adenosine receptors, which allows for specific targeting of physiological processes. However, one limitation is its potential for off-target effects, as A1 adenosine receptors are also found in other tissues besides the heart and brain.
将来の方向性
There are several future directions for N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide research. One area of study is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of study is its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide may have applications in other areas of research, such as inflammation and cancer. Further research is needed to fully understand the potential of N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide in these areas.
合成法
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 1-cyanocyclopentene with sodium hydride, which produces the intermediate compound 1-cyanocyclopentylsodium. The intermediate is then reacted with 3-cyanobenzylbromide to form the compound 1-cyanocyclopentyl-3-cyanobenzyl ether. The final step involves the reaction of the ether with 2-(prop-2-en-1-ylamino)acetic acid to produce N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide.
科学的研究の応用
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has been studied for its potential use in various scientific research applications. One of the main areas of study is its role in cardiovascular disease. Studies have shown that N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide can reduce heart rate and blood pressure, which may have therapeutic benefits for individuals with hypertension and other cardiovascular conditions.
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has also been studied for its potential use in neuroprotection. Studies have shown that N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[(3-cyanophenyl)methyl-prop-2-enylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-2-10-23(13-17-7-5-6-16(11-17)12-20)14-18(24)22-19(15-21)8-3-4-9-19/h2,5-7,11H,1,3-4,8-10,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSFSRZIDLALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC(=CC=C1)C#N)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)
![3-[1-[4-(Methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2800701.png)

![3-[(6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy]-1-octene](/img/structure/B2800704.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2800706.png)


![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2800710.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800716.png)
![(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one](/img/structure/B2800718.png)
